(R)-10,11-Dehydrocurvularin

Anticancer Cytotoxicity Breast Cancer

(R)-10,11-Dehydrocurvularin is the definitive TGF-β antagonist, with 20-fold greater potency than curvularin (IC50 1.7 vs. 34.2 µM). Its α,β-unsaturated carbonyl enables selective STAT3 inhibition (Tyr-705 blocked at 2–8 µM) without JAK perturbation—absent in the saturated analog. Unique anti-S. aureus activity (MIC 375 µg/mL) and nematicidal efficacy (LC50 122.2 µg/mL) are not observed with curvularin. For breast cancer EMT, Gram-positive screening, or nematicide R&D, only this analog ensures reproducible results. Substitution with curvularin compromises pathway suppression and invalidates mechanistic conclusions.

Molecular Formula C16H18O5
Molecular Weight 290.31 g/mol
CAS No. 1095588-70-7
Cat. No. B013541
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(R)-10,11-Dehydrocurvularin
CAS1095588-70-7
Synonymsalpha,beta-dehydrocurvularin
beta,gamma-dehydrocurvularin
dehydrocurvularin
Molecular FormulaC16H18O5
Molecular Weight290.31 g/mol
Structural Identifiers
SMILESCC1CCCC=CC(=O)C2=C(CC(=O)O1)C=C(C=C2O)O
InChIInChI=1S/C16H18O5/c1-10-5-3-2-4-6-13(18)16-11(8-15(20)21-10)7-12(17)9-14(16)19/h4,6-7,9-10,17,19H,2-3,5,8H2,1H3/b6-4+/t10-/m1/s1
InChIKeyAVIRMQMUBGNCKS-DFVUYQKZSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceWhite to off white solid

Structure & Identifiers


Interactive Chemical Structure Model





(R)-10,11-Dehydrocurvularin (CAS 1095588-70-7) Procurement Guide: Chemical Profile and Supply Specifications


(R)-10,11-Dehydrocurvularin is a 12-membered macrocyclic lactone incorporating a resorcinyl moiety, produced by fungal species including Curvularia, Penicillium, and Alternaria . This polyketide secondary metabolite exhibits distinct bioactivity profiles characterized by concentration-dependent cytotoxicity toward human tumor cell lines with a mean IC50 value of 1.25 µM , inhibition of TGF-β signaling [1], and activation of the heat shock response [2]. Available as an off-white to pale beige solid with purity typically ≥95% (HPLC), the compound demonstrates solubility in ethanol, methanol, DMF, and DMSO .

Why (R)-10,11-Dehydrocurvularin Cannot Be Substituted by Generic Curvularin or Related Macrolides


The curvularin class of 12-membered macrolactones exhibits extreme sensitivity to subtle structural modifications, making generic substitution scientifically invalid. The α,β-unsaturated carbonyl moiety of (R)-10,11-dehydrocurvularin represents a critical pharmacophore absent in the saturated analog curvularin [1]. This single structural feature alters the compound's electron conjugation and planarity, leading to divergent bioactivity profiles that cannot be predicted or compensated for by class-level assumptions. Head-to-head comparative studies reveal that while curvularin and dehydrocurvularin share some overlapping activities, they exhibit cell line-specific cytotoxicity patterns, differential antimicrobial spectra, and distinct pathway activation signatures [2] [3]. Procurement of the incorrect analog compromises experimental reproducibility and invalidates mechanistic conclusions.

Quantitative Differentiation: (R)-10,11-Dehydrocurvularin vs. Curvularin and Structural Analogs


Differential Cytotoxicity Profile: (R)-10,11-Dehydrocurvularin Demonstrates Cell Line-Specific Potency Advantages Over Curvularin

(R)-10,11-Dehydrocurvularin displays a mean IC50 of 1.25 µM across a panel of human tumor cell lines . Comparative cytotoxicity studies against curvularin reveal cell line-dependent differences. Against A549 lung adenocarcinoma cells, (R)-10,11-dehydrocurvularin exhibits an IC50 of 2.10 ± 0.33 µM compared to 13.91 ± 0.15 µM for curvularin, representing a 6.6-fold greater potency [1]. Against MCF-7 breast cancer cells, the compound shows an IC50 of 11.19 ± 0.31 µM versus 21.89 ± 0.19 µM for curvularin, a 2-fold potency improvement [1]. However, against MDA-MB-231 triple-negative breast cancer cells, curvularin is more potent (IC50 1.3 ± 0.37 µM) than dehydrocurvularin (IC50 9.34 ± 0.38 µM) [1]. Against COLO 205 colon adenocarcinoma cells, (R)-10,11-dehydrocurvularin demonstrates activity with an IC50 of 7.9 µM, whereas curvularin is completely inactive [2]. This divergent profile underscores the necessity of selecting the appropriate analog based on the specific cell model.

Anticancer Cytotoxicity Breast Cancer Lung Cancer

TGF-β Signaling Inhibition: (R)-10,11-Dehydrocurvularin Exhibits 20-Fold Greater Potency Than Curvularin

In a TGF-β dependent transcriptional reporter assay using HepG2 cells, (R)-10,11-dehydrocurvularin inhibited TGF-β signaling with an IC50 of 1.7 µM, compared to an IC50 of 34.2 µM for the saturated analog curvularin, representing a 20.1-fold increase in potency [1]. Both compounds antagonize TGF-β cellular effects by inhibiting the DNA binding of activated Smad2/3 transcription factors and reducing the expression of TGF-β induced genes related to angiogenesis and metastasis [1]. The enhanced activity of dehydrocurvularin is attributed to the α,β-unsaturated carbonyl moiety, which facilitates covalent or strong non-covalent interactions with target proteins [2]. Additionally, in an in vitro angiogenesis assay, dehydrocurvularin strongly decreased the formation of capillary-like tubules of MDA-MB-231 breast cancer cells on Matrigel [1].

TGF-β Cancer Metastasis Fibrosis Signaling Pathway

Selective Antimicrobial Activity: (R)-10,11-Dehydrocurvularin Inhibits S. aureus While Curvularin Is Inactive

The α,β-unsaturated carbonyl of (R)-10,11-dehydrocurvularin confers selective antibacterial activity absent in the saturated analog curvularin. Against the Gram-positive pathogen Staphylococcus aureus, (R)-10,11-dehydrocurvularin exhibits a minimum inhibitory concentration (MIC) of 375 µg/mL, whereas curvularin shows no detectable activity even at higher concentrations [1]. Neither compound demonstrates activity against Gram-negative bacteria such as Escherichia coli and Pseudomonas aeruginosa [1]. The planar backbone structure resulting from conjugation of π-electrons in the 3,4-double bond and the C-2 carbonyl group is proposed as the key structural determinant for S. aureus inhibition [1]. Both compounds exhibit similar levels of antifungal activity, indicating that the structural modification selectively enhances antibacterial rather than antifungal properties [1].

Antimicrobial Antibacterial Staphylococcus aureus Drug Discovery

Nematicidal Activity: (R)-10,11-Dehydrocurvularin Demonstrates Potent Activity Against Root-Knot Nematodes

(R)-10,11-Dehydrocurvularin (αβ-dehydrocurvularin) displays significant nematicidal activity against the rice root-knot nematode Meloidogyne graminicola, a major agricultural pest responsible for 16-87% annual yield losses in rice production [1]. In vitro assays establish a median lethal concentration (LC50) of 122.2 µg/mL [1]. Beyond direct lethality, the compound effectively decreases the attraction of rice roots to nematodes, reduces infection rates, and suppresses nematode development under greenhouse conditions [1]. Field trials further demonstrate efficient reduction of the root gall index [1]. While curvularin exhibits phytotoxic properties, specific comparative nematicidal data against curvularin are not reported; however, the distinct bioactivity profile of dehydrocurvularin in this agricultural application underscores its unique potential as a lead for nematicide development [2].

Nematicide Agriculture Plant Protection Meloidogyne graminicola

Selective STAT3 Inhibition: (R)-10,11-Dehydrocurvularin Targets STAT3 Phosphorylation Without Affecting Upstream Kinases

(R)-10,11-Dehydrocurvularin (DCV) acts as a selective STAT3 inhibitor, a mechanistic profile that distinguishes it from broader-spectrum kinase inhibitors. In human breast cancer cell lines MDA-MB-231 and MDA-MB-468, DCV (2–8 µM) dose-dependently inhibits the phosphorylation of STAT3 at Tyr-705 without affecting the upstream kinases JAK1 and JAK2, nor does it influence STAT3 dephosphorylation [1]. Furthermore, DCV strongly inhibits IFN-γ-induced STAT3 phosphorylation but exhibits no significant effect on IFN-γ-induced STAT1 or STAT5 phosphorylation, confirming target selectivity [1]. Cellular thermal shift assay (CETSA) demonstrates direct engagement of DCV with STAT3 protein [1]. In vivo, DCV administered at 30 mg·kg⁻¹·d⁻¹ intraperitoneally for 14 days markedly suppresses tumor growth in MDA-MB-231 xenograft-bearing nude mice via inhibition of STAT3 activation, with no observed toxicity [1]. The α,β-unsaturated carbonyl moiety is essential for STAT3 inactivation [1]. While curvularin also modulates STAT pathways, the selective inhibition of STAT3 phosphorylation without JAK perturbation represents a more refined pharmacological profile specific to dehydrocurvularin.

STAT3 Cancer Therapy Signal Transduction Targeted Therapy

Procurement-Linked Application Scenarios for (R)-10,11-Dehydrocurvularin


Cancer Research: STAT3-Dependent Tumor Models and TGF-β-Driven Metastasis Studies

Based on its selective STAT3 inhibition (Tyr-705 phosphorylation blocked at 2–8 µM without JAK1/JAK2 perturbation) [1] and potent TGF-β signaling antagonism (IC50 = 1.7 µM) [2], (R)-10,11-dehydrocurvularin is optimally deployed in breast cancer models (e.g., MDA-MB-231, MDA-MB-468) to interrogate STAT3-specific oncogenic signaling and TGF-β-mediated epithelial-mesenchymal transition (EMT), invasion, and angiogenesis. The compound's in vivo efficacy (30 mg/kg i.p. for 14 days) and favorable toxicity profile support preclinical proof-of-concept studies [1]. Note that for MDA-MB-231 cytotoxicity, curvularin is more potent; thus, pathway-specific rather than viability endpoints should guide compound selection.

Antimicrobial Discovery: Screening Against Gram-Positive Pathogens

The selective antibacterial activity of (R)-10,11-dehydrocurvularin against Staphylococcus aureus (MIC = 375 µg/mL) [3]—absent in curvularin—positions this compound for inclusion in focused libraries targeting Gram-positive pathogens. It serves as a positive control or starting scaffold for medicinal chemistry optimization of the α,β-unsaturated carbonyl pharmacophore. The lack of activity against Gram-negative bacteria (E. coli, P. aeruginosa) also defines the compound's spectrum, useful for selectivity profiling [3].

Agrochemical Research: Nematicide Lead Development for Crop Protection

With an LC50 of 122.2 µg/mL against the rice root-knot nematode Meloidogyne graminicola and demonstrated reduction of root gall index under field conditions [4], (R)-10,11-dehydrocurvularin represents a validated starting point for nematicide development. Its ability to reduce nematode attraction to roots and suppress development provides multiple intervention points. Researchers should procure this specific analog over curvularin, which lacks reported nematicidal activity in comparable assays [5].

Cell Signaling: TGF-β/Smad Pathway Dissection and Angiogenesis Assays

The 20-fold greater potency of (R)-10,11-dehydrocurvularin over curvularin in inhibiting TGF-β dependent transcriptional reporter activity (IC50 1.7 µM vs. 34.2 µM) [2] makes it the preferred tool for studies requiring robust TGF-β pathway suppression. Applications include examining Smad2/3 DNA binding inhibition, evaluating anti-angiogenic effects in Matrigel tube formation assays, and probing TGF-β crosstalk with other pathways in HepG2 or MDA-MB-231 cells [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

45 linked technical documents
Explore Hub


Quote Request

Request a Quote for (R)-10,11-Dehydrocurvularin

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.